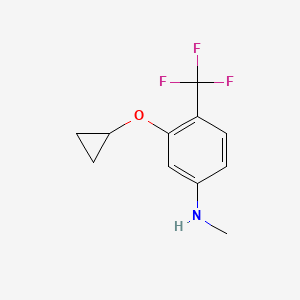
3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group, a cyclopropoxy group, and a methylated aniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction where a suitable aniline derivative is reacted with a cyclopropyl halide under basic conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or quinone derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions . The cyclopropoxy group may contribute to the compound’s stability and reactivity by providing steric hindrance and electronic effects.
類似化合物との比較
Similar Compounds
N-Methyl-4-(trifluoromethyl)aniline: Similar structure but lacks the cyclopropoxy group.
4-Methyl-3-(trifluoromethyl)aniline: Similar trifluoromethyl group but different substitution pattern on the aniline ring.
3-(Trifluoromethyl)aniline: Lacks both the cyclopropoxy and methyl groups.
Uniqueness
3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H12F3NO |
|---|---|
分子量 |
231.21 g/mol |
IUPAC名 |
3-cyclopropyloxy-N-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NO/c1-15-7-2-5-9(11(12,13)14)10(6-7)16-8-3-4-8/h2,5-6,8,15H,3-4H2,1H3 |
InChIキー |
DYDLMWKYSQHQBY-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=C(C=C1)C(F)(F)F)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14836102.png)
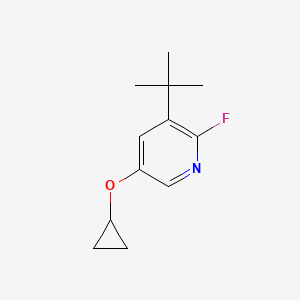
![Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate](/img/structure/B14836121.png)
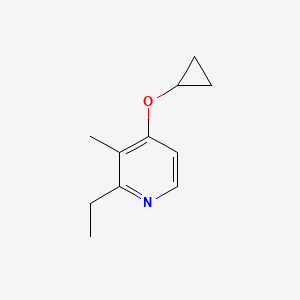
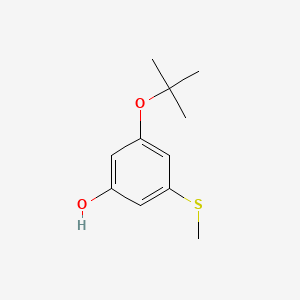

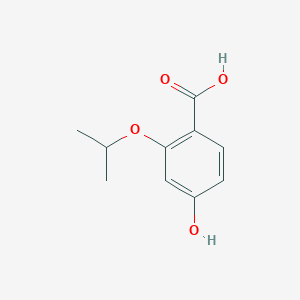
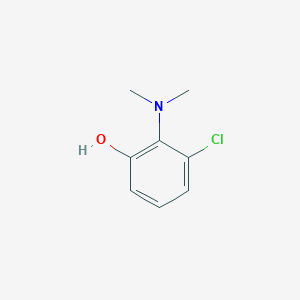
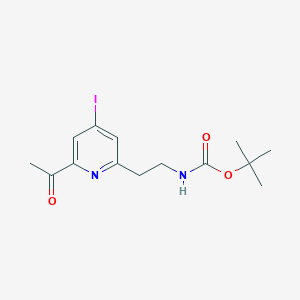
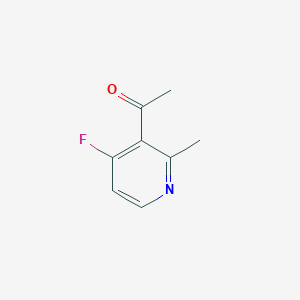
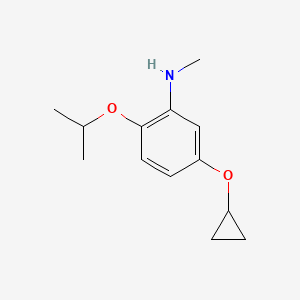
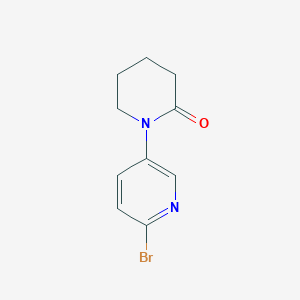
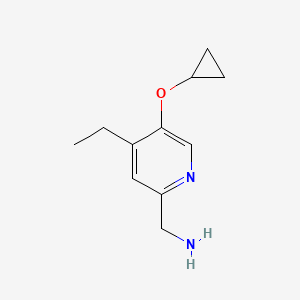
![2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14836219.png)
